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Compound of Interest

Compound Name: SB-505124

Cat. No.: B1684690

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SB-505124, a potent and selective
inhibitor of the transforming growth factor-beta (TGF-p) type | receptor serine/threonine
kinases. Discovered as a small molecule inhibitor, SB-505124 has become a valuable tool in
dissecting the complex TGF-[3 signaling pathway and holds therapeutic potential in various
pathological conditions, including fibrosis and cancer. This document details its chemical
properties, mechanism of action, and the experimental protocols utilized in its characterization.

Chemical Properties and Identification

SB-505124, chemically known as 2-[4-(1,3-Benzodioxol-5-yl)-2-(1,1-dimethylethyl)-1H-
imidazol-5-yl]-6-methyl-pyridine, is a member of the imidazole class of compounds.[1] Its
fundamental chemical and physical properties are summarized in the table below.
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Property Value Reference

2-[4-(1,3-Benzodioxol-5-yl)-2-

. (1,1-dimethylethyl)-1H-
Chemical Name o [2]
imidazol-5-yl]-6-methyl-

pyridine
Molecular Formula C20H21N302 [1][3]
Molecular Weight 335.4 g/mol [11[3]
CAS Number 694433-59-5 [3]
Purity >98% (HPLC) [2][3]

- Soluble to 100 mM in DMSO
Solubility , [3]
and to 100 mM in 2eq. HCI

Storage Store at -20°C [2][3]

Mechanism of Action: Inhibition of TGF-8 Signaling

SB-505124 exerts its biological effects through the selective inhibition of Activin Receptor-Like
Kinase 4 (ALK4), ALK5 (also known as TGF-f3 type | receptor, TBRI), and ALK7.[2] It acts as a
reversible ATP-competitive inhibitor, binding to the kinase domain of these receptors and
preventing the phosphorylation of downstream signaling molecules.[4][5]

The primary signaling cascade inhibited by SB-505124 is the canonical Smad pathway. Upon
ligand binding (e.g., TGF-PB), the type Il TGF-[3 receptor (TBRII) phosphorylates and activates
the type | receptor (ALK5). Activated ALK5 then phosphorylates the receptor-regulated Smads
(R-Smads), specifically Smad2 and Smad3.[6] These phosphorylated R-Smads form a complex
with the common-mediator Smad (Co-Smad), Smad4. This complex translocates to the
nucleus, where it regulates the transcription of target genes involved in various cellular
processes, including cell cycle control, apoptosis, and extracellular matrix production.[6] SB-
505124 effectively blocks the initial phosphorylation of Smad2 and Smad3, thereby inhibiting
the entire downstream signaling cascade.

The inhibitory activity of SB-505124 is highly selective for ALK4, ALKS5, and ALK7, with no
significant activity against other ALK family members such as ALK1, ALK2, ALK3, or ALK®6.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.targetmol.com/compound/sb-505124
https://bpsbioscience.com/media/wysiwyg/Kinases/78819_2.pdf
https://www.researchgate.net/figure/Effects-of-Sr-and-SB-505124-on-the-transforming-growth-factor-b-TGFb-SMAD-family-member_fig2_360973801
https://bpsbioscience.com/media/wysiwyg/Kinases/78819_2.pdf
https://www.researchgate.net/figure/Effects-of-Sr-and-SB-505124-on-the-transforming-growth-factor-b-TGFb-SMAD-family-member_fig2_360973801
https://www.researchgate.net/figure/Effects-of-Sr-and-SB-505124-on-the-transforming-growth-factor-b-TGFb-SMAD-family-member_fig2_360973801
https://www.targetmol.com/compound/sb-505124
https://www.researchgate.net/figure/Effects-of-Sr-and-SB-505124-on-the-transforming-growth-factor-b-TGFb-SMAD-family-member_fig2_360973801
https://www.researchgate.net/figure/Effects-of-Sr-and-SB-505124-on-the-transforming-growth-factor-b-TGFb-SMAD-family-member_fig2_360973801
https://www.targetmol.com/compound/sb-505124
https://www.researchgate.net/figure/Effects-of-Sr-and-SB-505124-on-the-transforming-growth-factor-b-TGFb-SMAD-family-member_fig2_360973801
https://www.benchchem.com/product/b1684690?utm_src=pdf-body
https://www.targetmol.com/compound/sb-505124
https://www.cellsignal.com/pathways/tgf-beta-signaling-pathway
https://www.medchemexpress.com/sb-505124.html
https://www.benchchem.com/product/b1684690?utm_src=pdf-body
https://pfocr.wikipathways.org/figures/PMC3676658__fig-1.html
https://pfocr.wikipathways.org/figures/PMC3676658__fig-1.html
https://www.benchchem.com/product/b1684690?utm_src=pdf-body
https://www.benchchem.com/product/b1684690?utm_src=pdf-body
https://www.benchchem.com/product/b1684690?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684690?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Inhibitory Activity of SB-505124

Target ICs0 (NM) Reference
ALK5 (TBRI) 47 +5 [4]
ALK4 129 +11 [4]

Inhibition of ALK7-induced

ALK7 Smad?2 phosphorylation [7]
demonstrated
ALK1, ALK2, ALK3, ALK6 No significant inhibition

Experimental Protocols

This section details the key experimental methodologies used to characterize the activity of SB-
505124.

In Vitro ALK5 Kinase Assay

This assay is designed to measure the direct inhibitory effect of SB-505124 on the kinase
activity of ALK5.

Materials:

e Recombinant human ALKS5 kinase domain (GST-tagged)

e Full-length N-terminal fused GST-Smad3 (substrate)

o Assay Buffer: 50 mM HEPES, 5 mM MgClz, 1 mM CaClz, 1 mM dithiothreitol
e ATP (3 uM final concentration)

o [y-33P]ATP (0.5 uCi)

e SB-505124 (various concentrations)

» P-81 phosphocellulose paper
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e 0.5% Phosphoric acid
e Scintillation counter
Procedure:

e Prepare a reaction mixture containing 65 nM GST-ALK5 and 184 nM GST-Smad3 in the
assay buffer.[8]

e Add varying concentrations of SB-505124 or vehicle (DMSO) to the reaction mixture.
« Initiate the kinase reaction by adding ATP and [y-33P]ATP.[8]

¢ Incubate the reaction for 3 hours at 30°C.[8]

o Stop the reaction and spot the mixture onto P-81 phosphocellulose paper.

o Wash the P-81 paper three times with 0.5% phosphoric acid to remove unincorporated [y-
33PJATP.[9]

o Measure the amount of incorporated 33P into the Smad3 substrate using a scintillation
counter.[9]

o Calculate the percentage of inhibition for each concentration of SB-505124 relative to the
vehicle control and determine the I1Cso value.

Western Blot Analysis of Smad2 Phosphorylation

This method is used to assess the effect of SB-505124 on the TGF-B-induced phosphorylation
of Smad2 in a cellular context.

Materials:
e Cell line of interest (e.g., HepG2, C2C12, Mv1Lu)[4]
e Cell culture medium and supplements

. TGF-B1
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 SB-505124

o Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

o Protein assay kit (e.g., BCA)

o SDS-PAGE gels

» Transfer buffer

e PVDF or nitrocellulose membrane

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies: anti-phospho-Smad2 (Ser465/467) and anti-total Smad?2
e HRP-conjugated secondary antibody

e Chemiluminescent substrate

e Imaging system

Procedure:

o Seed cells in culture plates and allow them to adhere.

e Serum-starve the cells for a specified period (e.g., overnight) to reduce basal signaling.

o Pre-treat the cells with various concentrations of SB-505124 or vehicle (DMSO) for 30

minutes.[10]
o Stimulate the cells with TGF-1 (e.g., 2 ng/ml) for a defined time (e.g., 1 hour).[10]
e Wash the cells with ice-cold PBS and lyse them with lysis buffer.
» Determine the protein concentration of the lysates.

e Separate equal amounts of protein from each sample by SDS-PAGE.
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» Transfer the separated proteins to a PVDF or nitrocellulose membrane.
e Block the membrane with blocking buffer for 1 hour at room temperature.
 Incubate the membrane with the primary anti-phospho-Smad2 antibody overnight at 4°C.

o Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody
for 1 hour at room temperature.

o Wash the membrane again with TBST.

o Apply the chemiluminescent substrate and visualize the protein bands using an imaging
system.

 Strip the membrane and re-probe with an anti-total Smad2 antibody to confirm equal protein
loading.

e Quantify the band intensities to determine the relative levels of phosphorylated Smad2.

Visualizations
Signaling Pathway
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In Vitro Kinase Assay | | Cell-Based Smad2 Phosphorylation Assay

1. Prepare Reaction Mix

(ALK5, Smad3, Buffer) 1. Culture Cells

2. Add SB-505124 2. Pre-treat with SB-505124

3. Add ATP/[y-P]ATP 3. Stimulate with TGF-B1

4. Incubate at 30°C 4. Cell Lysis

5. Spot on P-81 paper 5. SDS-PAGE & Transfer

6. Western Blot
(p-Smad2, Total Smad2)

7. Scintillation Counting 7. Imaging & Quantification

8. Calculate ICso 8. Determine Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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